molecular formula C19H18FN3OS B7520678 N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide

Cat. No.: B7520678
M. Wt: 355.4 g/mol
InChI Key: WNNCPUXHSDIRMB-UHFFFAOYSA-N
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Description

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide is an intriguing compound with a unique structure. It contains a 1,3-thiazole ring and a 4-fluoroaniline moiety, linked through a phenyl group to a 2-methylpropanamide side chain. This specific structure potentially offers a wide array of chemical and biological activities, making it a valuable subject in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide typically involves multi-step organic reactions:

  • Formation of 1,3-thiazole ring: : This is usually done through the cyclization reaction between a thioamide and an α-haloketone.

  • Introduction of 4-fluoroaniline: : Nucleophilic substitution can be used to introduce the 4-fluoroaniline group onto the 1,3-thiazole ring, typically in the presence of a strong base.

  • Attachment of the phenyl group: : This is generally achieved through cross-coupling reactions such as Suzuki or Stille coupling.

  • Addition of the 2-methylpropanamide group: : The final step involves amidation reactions where the phenyl group is connected to the 2-methylpropanamide.

Industrial Production Methods: While detailed industrial production methods for this compound are less documented due to its specialized nature, standard organic synthesis techniques in a scaled-up reactor environment are employed. Conditions are optimized to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The compound can undergo oxidation reactions typically at the thiazole ring or the aniline moiety.

  • Reduction: : Reduction can occur at the nitro group, converting it to an amine.

  • Substitution: : The phenyl and aniline rings can participate in various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Using hydrogen gas over palladium on carbon (Pd/C).

  • Substitution: : Employing reagents like sodium hydride (NaH) in the presence of halides.

Major Products Formed: Oxidation yields sulfoxides or sulfones, reduction leads to primary or secondary amines, and substitutions generally result in diverse functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide serves as a pivotal compound for the synthesis of analogs and derivatives, aiding in the study of structure-activity relationships.

Biology: Biologically, it may exhibit properties such as enzyme inhibition or interaction with specific receptors due to its unique functional groups.

Industry: In the industry, it could be used in the development of materials or chemicals that require a high degree of specificity and reactivity.

Mechanism of Action

The mechanism by which N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide exerts its effects often involves interaction with molecular targets such as enzymes or receptors, inhibiting or modifying their activities. The 1,3-thiazole ring is known for its role in bioactive compounds, often facilitating interactions with specific biological molecules.

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide stands out due to its combination of a 1,3-thiazole ring and 4-fluoroaniline, which are not commonly found together. This unique structure may confer different biological and chemical properties.

List of Similar Compounds:
  • N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide.

  • N-[4-[2-(3-chloroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide.

  • N-[4-[2-(4-fluoroanilino)-1,3-oxazol-4-yl]phenyl]-2-methylpropanamide.

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Properties

IUPAC Name

N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-12(2)18(24)21-15-7-3-13(4-8-15)17-11-25-19(23-17)22-16-9-5-14(20)6-10-16/h3-12H,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNCPUXHSDIRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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